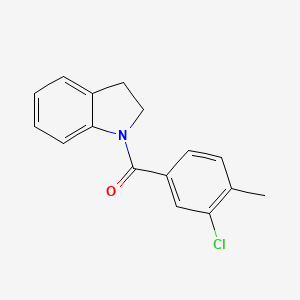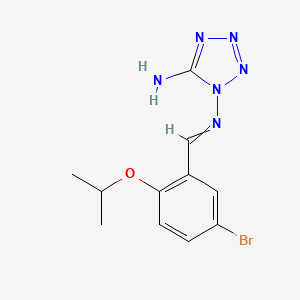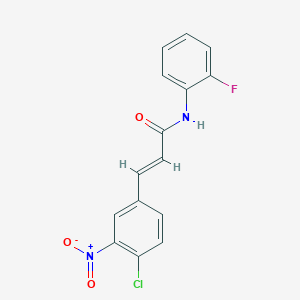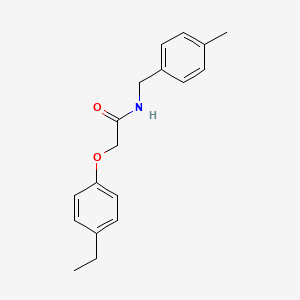![molecular formula C17H18ClFN2O3S B3461500 2-chloro-5-[(diethylamino)sulfonyl]-N-(3-fluorophenyl)benzamide](/img/structure/B3461500.png)
2-chloro-5-[(diethylamino)sulfonyl]-N-(3-fluorophenyl)benzamide
説明
2-chloro-5-[(diethylamino)sulfonyl]-N-(3-fluorophenyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DASB, and it is primarily used as a radioligand for the serotonin transporter (SERT).
作用機序
DASB binds selectively to the SERT protein, which is responsible for the reuptake of serotonin from the synaptic cleft. By binding to SERT, DASB can be used to visualize the distribution and function of SERT in vivo. DASB is a high-affinity ligand for SERT, and it has been shown to be a useful tool for studying the regulation of SERT expression and function.
Biochemical and Physiological Effects:
DASB has been shown to have minimal effects on the physiological and biochemical processes in the body. It is rapidly cleared from the body and has a short half-life. However, DASB can cause changes in the levels of serotonin in the brain, which can affect mood, behavior, and other physiological processes.
実験室実験の利点と制限
One of the main advantages of using DASB in lab experiments is its high selectivity for SERT. This makes it a useful tool for studying the distribution and function of SERT in vivo. However, DASB has a short half-life, which can limit its usefulness in certain experiments. In addition, DASB is a radioligand, which requires specialized equipment and procedures for handling and disposal.
将来の方向性
There are many potential future directions for the use of DASB in scientific research. One area of interest is the development of new drugs that target SERT for the treatment of neurological and psychiatric disorders. DASB can also be used to study the regulation of SERT expression and function in various tissues. In addition, DASB can be used in combination with other imaging techniques, such as positron emission tomography (PET), to study the function of the brain and other tissues in vivo.
Conclusion:
In conclusion, 2-chloro-5-[(diethylamino)sulfonyl]-N-(3-fluorophenyl)benzamide is a chemical compound that has many potential applications in scientific research. Its high selectivity for SERT makes it a useful tool for studying the distribution and function of SERT in vivo. While there are limitations to its use, such as its short half-life and radioligand properties, the potential future directions for the use of DASB in scientific research are numerous.
科学的研究の応用
DASB is primarily used as a radioligand for the serotonin transporter (SERT). It is used to study the distribution and function of SERT in the brain and other tissues. DASB is also used to study the effects of drugs and other compounds on SERT function and to develop new drugs that target SERT. In addition, DASB has potential applications in the diagnosis and treatment of various neurological and psychiatric disorders.
特性
IUPAC Name |
2-chloro-5-(diethylsulfamoyl)-N-(3-fluorophenyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClFN2O3S/c1-3-21(4-2)25(23,24)14-8-9-16(18)15(11-14)17(22)20-13-7-5-6-12(19)10-13/h5-11H,3-4H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVMWQYHBVASCLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)Cl)C(=O)NC2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClFN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl 4-[(3-chloro-4-methylbenzoyl)amino]benzoate](/img/structure/B3461418.png)




![3-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-4-methylbenzamide](/img/structure/B3461444.png)
![1-[2-(1,3-benzodioxol-5-yloxy)ethyl]-1H-indole-3-carbaldehyde](/img/structure/B3461446.png)
![N-(3-{[2-(4-nitrophenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B3461448.png)





